

# A Technical Guide to the Physical Properties of Deuterated 4-Methylanisole

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## Compound of Interest

Compound Name: 4-Methylanisole-d7

Cat. No.: B1460599

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This technical guide provides a comprehensive overview of the physical properties of deuterated 4-methylanisole. Due to the limited availability of experimentally determined data for the deuterated isotopologues, this document presents the known properties of non-deuterated 4-methylanisole as a baseline, discusses the theoretical impact of deuterium substitution on these properties, and outlines experimental protocols for their synthesis and characterization.

## Introduction to Deuterated 4-Methylanisole

4-Methylanisole, also known as p-methoxytoluene, is an organic compound with applications in perfumery, flavoring, and as an intermediate in organic synthesis.<sup>[1][2]</sup> Deuterated versions of 4-methylanisole are of significant interest in various research fields, particularly in mechanistic studies and drug development. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of molecules, a phenomenon known as the kinetic isotope effect.<sup>[3]</sup> This effect stems from the mass difference between hydrogen and deuterium, which influences the vibrational frequencies of chemical bonds and can lead to slower reaction rates at the site of deuteration.<sup>[4]</sup>

## Physical Properties

While extensive data exists for the physical properties of 4-methylanisole, specific experimental values for its deuterated analogs are not widely reported in the scientific literature. The

following tables summarize the known data for the non-deuterated compound and provide available information and expected trends for its deuterated forms.

Table 1: Physical Properties of 4-Methylanisole (Non-Deuterated)

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	[5]
Molecular Weight	122.16 g/mol	[6]
Appearance	Clear, colorless to light yellow liquid	[7][8]
Odor	Strong floral odor	[6]
Density	0.969 g/mL at 25 °C	[5][6][9]
Boiling Point	174-176 °C	[2][5][10]
Melting Point	-32 °C	[6][10]
Refractive Index (n <sub>20</sub> /D)	1.5100 - 1.5130	[7][11]
Solubility	Insoluble in water; soluble in ether, ethanol, and chloroform.	[6]

Table 2: Physical Properties of Deuterated 4-Methylanisole Isotopologues

Property	4-Methylanisole-d <sub>3</sub> (methoxy-d <sub>3</sub> )	4-Methylanisole-d <sub>4</sub> (ring-d <sub>4</sub> )	4-Methylanisole-d <sub>7</sub> (methyl-d <sub>3</sub> , ring-d <sub>4</sub> )
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> O	C <sub>8</sub> H <sub>6</sub> D <sub>4</sub> O	C <sub>8</sub> H <sub>3</sub> D <sub>7</sub> O
Molecular Weight	125.18 g/mol	126.19 g/mol	129.21 g/mol <a href="#">[12]</a>
CAS Number	14202-49-4	350818-57-4	1036431-36-3 <a href="#">[12]</a>
Density	Not experimentally determined	Not experimentally determined	Not experimentally determined
Expected Trend	Slight increase vs. non-deuterated	Slight increase vs. non-deuterated	Noticeable increase vs. non-deuterated
Boiling Point	Not experimentally determined	Not experimentally determined	Not experimentally determined
Expected Trend	Slight increase vs. non-deuterated	Slight increase vs. non-deuterated	Slight increase vs. non-deuterated
Melting Point	Not experimentally determined	Not experimentally determined	Not experimentally determined
Expected Trend	Minimal change expected	Minimal change expected	Minimal change expected
Refractive Index	Not experimentally determined	Not experimentally determined	Not experimentally determined
Expected Trend	Minimal change expected	Minimal change expected	Minimal change expected

Note on Expected Trends: The substitution of hydrogen with deuterium increases the molecular mass, which generally leads to stronger intermolecular forces (van der Waals forces). This is expected to cause a slight increase in density and boiling point. The effect on melting point and refractive index is generally minimal.

## Experimental Protocols

### Synthesis of Deuterated 4-Methylanisole

The synthesis of deuterated 4-methylanisole can be adapted from the standard synthesis of 4-methylanisole, which typically involves the methylation of p-cresol.<sup>[9]</sup><sup>[13]</sup> To introduce deuterium, either a deuterated starting material or a deuterated reagent can be used.

Example Protocol for the Synthesis of 4-(Trideuteriomethyl)anisole (4-methyl-d<sub>3</sub>-anisole):

This protocol is a modification of the known synthesis of 4-methylanisole.<sup>[13]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide.
- **Addition of Base:** Add a base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
- **Addition of Deuterated Reagent:** Introduce a deuterated methylating agent, such as trideuteriomethyl iodide (CD<sub>3</sub>I) or dimethyl-d<sub>6</sub> sulfate ((CD<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) (1.1 equivalents), to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.
- **Extraction:** Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Separate the organic layer.
- **Purification:** Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted p-cresol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-(trideuteriomethyl)anisole.

## Measurement of Physical Properties

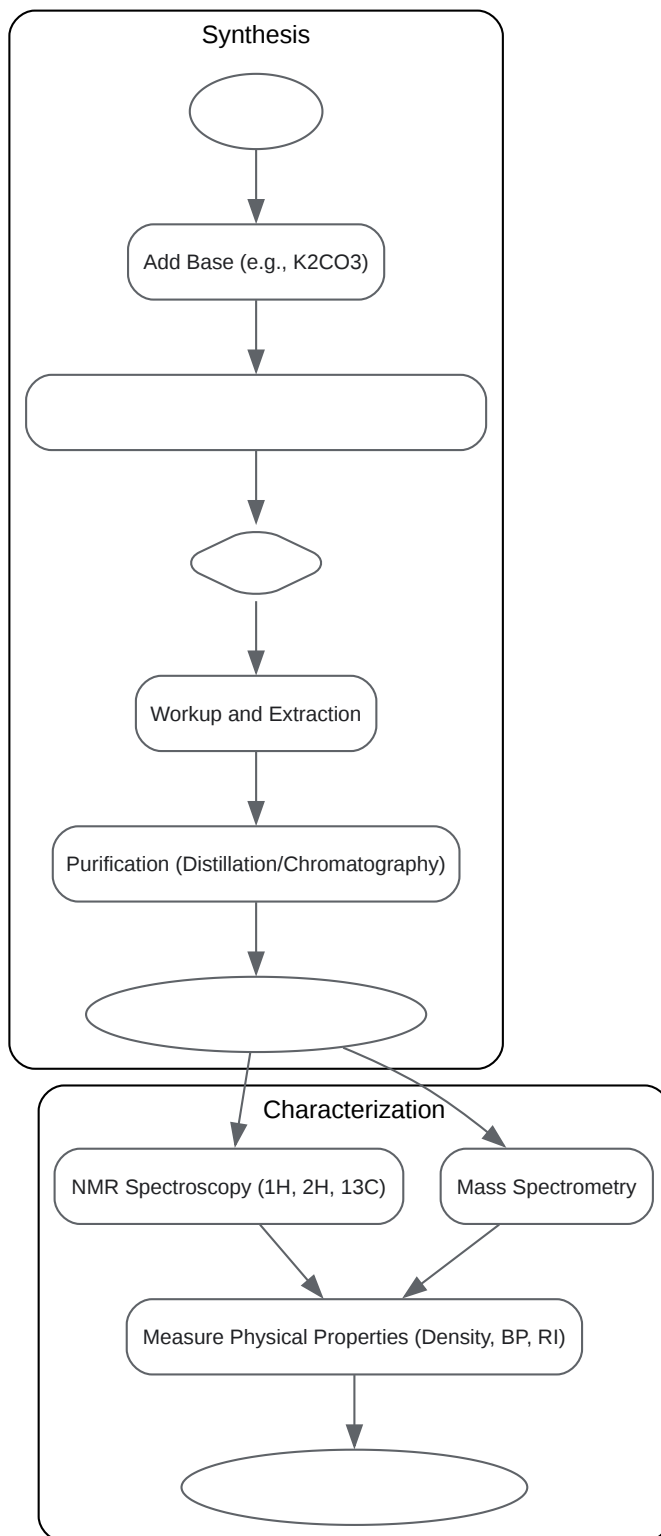
Standard laboratory techniques can be employed to determine the physical properties of the synthesized deuterated 4-methylanisole.

- Density: Measured using a pycnometer or a digital density meter.
- Boiling Point: Determined by distillation at atmospheric or reduced pressure.
- Melting Point: For solid compounds, a standard melting point apparatus can be used. Since 4-methylanisole has a low melting point, this would be performed at sub-ambient temperatures.
- Refractive Index: Measured using a refractometer, typically at 20 °C with the sodium D-line (589 nm).
- Structural Confirmation: The success of the deuteration and the purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR) and Mass Spectrometry (MS).[\[14\]](#)

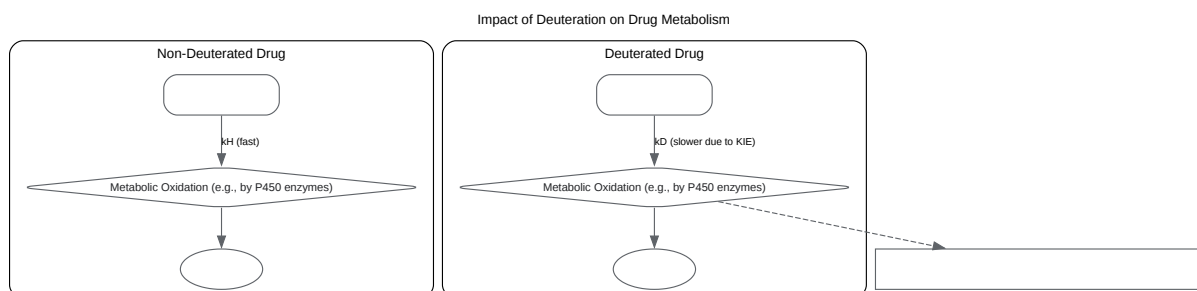
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to deuterated 4-methylanisole.

## Synthesis and Characterization Workflow

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Caption: Synthesis and Characterization Workflow for Deuterated 4-Methylanisole.



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Caption: Conceptual Diagram of the Kinetic Isotope Effect on Drug Metabolism.

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